molecular formula C7H7N3 B14030307 2-methyl-5H-pyrrolo[3,2-d]pyrimidine

2-methyl-5H-pyrrolo[3,2-d]pyrimidine

Cat. No.: B14030307
M. Wt: 133.15 g/mol
InChI Key: YAMSVLWOGCBDCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-5H-pyrrolo[3,2-d]pyrimidine is a privileged heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. This compound serves as a versatile synthetic intermediate for the development of novel therapeutic agents. Research indicates that analogs based on the pyrrolo[3,2-d]pyrimidine core can be designed as potent kinase inhibitors . Specifically, derivatives have been developed as novel VEGFR2 kinase inhibitors that bind to the inactive kinase conformation, exhibiting anti-angiogenic properties and demonstrating potent inhibition of tumor growth in vivo . Furthermore, this chemical scaffold has been explored for the development of water-soluble, antimitotic agents that bind to the colchicine site of tubulin, leading to microtubule depolymerization . These compounds have shown sub-micromolar potency against the proliferation of cancer cells and are notable for their ability to overcome common clinical resistance mechanisms, such as P-glycoprotein overexpression and βIII-tubulin mutations . The structural motif is therefore a valuable template for creating lead compounds in oncology research. As a building block, the 2-methyl substituent on the pyrrolo[3,2-d]pyrimidine core offers a site for further chemical modification to optimize pharmacological properties and target affinity . This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C7H7N3

Molecular Weight

133.15 g/mol

IUPAC Name

2-methyl-5H-pyrrolo[3,2-d]pyrimidine

InChI

InChI=1S/C7H7N3/c1-5-9-4-7-6(10-5)2-3-8-7/h2-4,8H,1H3

InChI Key

YAMSVLWOGCBDCA-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C2C(=N1)C=CN2

Origin of Product

United States

Preparation Methods

Condensation of Diaminopyrimidines with α-Bromoaldehydes

A widely reported approach to synthesize pyrrolo[3,2-d]pyrimidine derivatives involves the condensation of 2,4-diamino-6-hydroxypyrimidine with α-bromoaldehydes under mild conditions. This method, adapted from protocols by Secrist III and others, enables the formation of the pyrrolo[3,2-d]pyrimidine nucleus efficiently.

  • Procedure:

    • React 2,4-diamino-6-hydroxypyrimidine with an α-bromoaldehyde in the presence of potassium carbonate (K2CO3) in a polar aprotic solvent such as dimethyl sulfoxide (DMSO).
    • Stir the mixture at room temperature for several hours (typically 4 hours).
    • The product precipitates upon addition of water, allowing isolation by filtration and purification by flash chromatography.
  • Example Yields:

    • Yields around 40-80% have been reported depending on substituents and reaction conditions.
  • Key Notes:

    • The α-bromoaldehyde intermediates can be synthesized by bromination of propionaldehydes with 5,5-dibromobarbituric acid.
    • The reaction temperature and solvent choice are critical for regiospecificity and yield.
    • This method has been used to prepare bioactive pyrrolo[3,2-d]pyrimidine derivatives with antifolate activity.

Halogenation and Subsequent Functionalization

Another approach involves the halogenation of intermediate pyrrolo[3,2-d]pyrimidines followed by nucleophilic substitution or coupling reactions.

  • Halogenation:

    • Halogenating agents such as elemental bromine, chlorine, iodine, or N-halosuccinimides are used to selectively halogenate the pyrrolo[3,2-d]pyrimidine ring.
    • Typical solvents include C1-C4 alcohols, acetonitrile, dimethylformamide (DMF), or dimethylacetamide (DMA).
    • Reaction temperatures range from 25°C to 100°C, with 70-90°C preferred for completion.
  • Subsequent Functionalization:

    • The halogenated intermediates serve as electrophilic sites for coupling with amines or other nucleophiles to introduce diverse substituents at specific positions.
    • This strategy enables the preparation of 5-substituted derivatives with high regiospecificity and good yields.

Coupling Using Alkyl Sulfone or Sulfoxide Substituted Pyrrolo[3,2-d]pyrimidines

A more recent and scalable method involves the use of alkyl sulfone or sulfoxide substituted pyrrolo[3,2-d]pyrimidines as coupling partners with heteroaryl amines.

  • Key Features:

    • The sulfone or sulfoxide group acts as a leaving group, enhancing coupling efficiency compared to chloro-substituted analogs.
    • The reaction is typically performed in tetrahydrofuran (THF) at low temperatures (~5°C) using strong bases such as lithium hexamethyldisilazide (LiHMDS).
    • The stoichiometry favors an excess of amine (amine to sulfone ratio ≥ 2:1 or 3:1) to drive the reaction to completion.
    • The process involves a multi-step synthesis of the sulfone/sulfoxide intermediate from esters or aldehydes, often telescoped to minimize isolations and maximize yield.
  • Advantages:

    • No column chromatography required, facilitating scale-up.
    • Efficient palladium removal during work-up, ensuring low metal contamination in the final product.
    • Overall yields for the multi-step sequence exceed 50% per step, with high purity achieved by crystallization.

Summary Table of Preparation Methods

Method Starting Materials Key Reagents/Conditions Temperature Range Yield Range (%) Notes
Condensation of 2,4-diamino-6-hydroxypyrimidine with α-bromoaldehydes 2,4-diamino-6-hydroxypyrimidine, α-bromoaldehyde K2CO3, DMSO, aqueous work-up Room temp (~25°C) 40 - 80 Regiospecific; used for antifolate derivatives
Halogenation followed by nucleophilic substitution Pyrrolo[3,2-d]pyrimidine intermediates Elemental halogens or N-halosuccinimides; solvents like DMF, DMSO 25°C - 100°C (70-90°C preferred) Variable, often high Enables 5-substitution; solvent choice critical
Coupling via alkyl sulfone/sulfoxide intermediates Alkyl sulfone/sulfoxide pyrrolo[3,2-d]pyrimidines, heteroaryl amines LiHMDS, THF, low temp (~5°C), excess amine ~5°C >50% per step Scalable, no chromatography, low Pd contamination

Full Research Findings and Considerations

  • The condensation approach is well-documented for synthesizing the pyrrolo[3,2-d]pyrimidine core with various substituents, providing a foundation for medicinal chemistry exploration.

  • Halogenation methods allow for further functionalization, critical for diversifying the chemical space around the core scaffold.

  • The sulfone/sulfoxide coupling strategy represents an industrially viable route with advantages in yield, purity, and scalability, suitable for large-scale synthesis of 2-methyl-5H-pyrrolo[3,2-d]pyrimidine derivatives.

  • Reaction conditions such as solvent choice, temperature, and reagent stoichiometry significantly influence the reaction outcome and must be optimized for each target derivative.

  • Analytical characterization of intermediates and final products typically involves nuclear magnetic resonance (NMR), mass spectrometry (MS), infrared spectroscopy (IR), and elemental analysis to confirm structure and purity.

Chemical Reactions Analysis

Types of Reactions

2-methyl-5H-pyrrolo[3,2-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrimidine ring.

Scientific Research Applications

2-methyl-5H-pyrrolo[3,2-d]pyrimidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-methyl-5H-pyrrolo[3,2-d]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit tyrosine kinases, leading to the induction of apoptosis in cancer cells . The compound can bind to the active sites of these enzymes, disrupting their normal function and triggering cell death pathways.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The table below highlights structural differences and key properties of 2-methyl-5H-pyrrolo[3,2-d]pyrimidine and analogous compounds:

Compound Name Substituents/Modifications Molecular Weight (g/mol) Melting Point (°C) Key Properties/Applications
This compound 2-CH₃ 133.17 N/A Antitumor activity via one-carbon metabolism
2-Chloro-5H-pyrrolo[3,2-d]pyrimidine 2-Cl 153.57 >230 Reactive site for nucleophilic substitution
5-Bromo-7H-pyrrolo[2,3-d]pyrimidine 5-Br; [2,3-d] ring fusion 197.02 N/A Intermediate in kinase inhibitor synthesis
LY231514 (Pemetrexed) Glutamate side chain; [2,3-d] ring fusion 427.40 N/A Inhibits TS, DHFR, GARFT; FDA-approved anticancer
4-(Butylamino)-2-methyl-5H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile 2-CH₃, 4-NH(C₄H₉), 7-CN 229.28 N/A Potential kinase inhibitor; enhanced lipophilicity

Key Observations :

  • Ring Fusion Position : Compounds with [3,2-d] vs. [2,3-d] fusion (e.g., this compound vs. LY231514) exhibit distinct biological targets due to altered electronic distribution and steric effects .
  • Substituent Effects : Chloro (2-Cl) and bromo (5-Br) groups enhance electrophilic reactivity, enabling further derivatization, whereas methyl (2-CH₃) groups improve metabolic stability .
  • Biological Activity : LY231514’s polyglutamatable side chain allows multi-enzyme inhibition (TS, DHFR, GARFT), while 2-methyl derivatives rely on direct interactions with one-carbon metabolism enzymes .

Physicochemical and Pharmacokinetic Profiles

  • Solubility : Water-soluble derivatives (e.g., N,2-dimethyl-N-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine hydrochloride) are achieved through amine salt formation, critical for oral bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.